3-Chloropropyl 3-cyanobenzoate
Description
Structure
3D Structure
Properties
CAS No. |
910452-18-5 |
|---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
3-chloropropyl 3-cyanobenzoate |
InChI |
InChI=1S/C11H10ClNO2/c12-5-2-6-15-11(14)10-4-1-3-9(7-10)8-13/h1,3-4,7H,2,5-6H2 |
InChI Key |
AMFZJRYUILUKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCCCCl)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloropropyl 3 Cyanobenzoate
Esterification Pathways for Benzoate (B1203000) Derivatives
The formation of the ester linkage in 3-Chloropropyl 3-cyanobenzoate is fundamentally an esterification reaction. This can be accomplished either by directly reacting the carboxylic acid with the alcohol under conditions that promote the removal of water or by a two-step process involving the initial conversion of the carboxylic acid to a more reactive species.
Direct Esterification Approaches with 3-Cyanobenzoic Acid and 3-Chloropropanol
Direct esterification methods involve the reaction of 3-cyanobenzoic acid and 3-chloropropanol, typically in the presence of a catalyst to facilitate the reaction, which is inherently an equilibrium process. wvu.eduathabascau.camasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com The success of these methods often hinges on effectively shifting the equilibrium towards the product side, usually by removing the water formed during the reaction. organic-chemistry.org
The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, employing a strong acid as a catalyst. wvu.eduathabascau.camasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com In the synthesis of this compound, this would involve heating a mixture of 3-cyanobenzoic acid and 3-chloropropanol in the presence of a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comorganic-chemistry.org The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
The reaction is reversible, and to drive it to completion, an excess of one of the reactants (typically the less expensive one) is used, or the water produced is removed from the reaction mixture, for instance, by azeotropic distillation.
Table 1: Representative Acid Catalysts for Fischer-Speier Esterification
| Catalyst | Typical Reaction Conditions | Role |
| Sulfuric Acid (H₂SO₄) | Reflux temperature | Protonates the carbonyl group, increasing its reactivity. wvu.eduathabascau.ca |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux temperature | A solid, less corrosive alternative to sulfuric acid, also acts as a proton source. masterorganicchemistry.comorganic-chemistry.org |
| Hydrochloric Acid (HCl) | Reflux temperature | Another common strong acid catalyst for esterification. |
To circumvent the equilibrium limitations of acid-catalyzed esterification, dehydrating agents can be employed to sequester the water produced during the reaction, thereby driving the formation of the ester. A prominent example of this approach is the Steglich esterification, which utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as the dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst. organic-chemistry.orgorganic-chemistry.orgwikipedia.org
In this method, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol, 3-chloropropanol, then reacts with this intermediate to form the ester, while the DCC is converted to the insoluble dicyclohexylurea (DCU), which can be removed by filtration. DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions. organic-chemistry.orgwikipedia.org This method is particularly advantageous for reactions involving sterically hindered substrates or those sensitive to the harsh conditions of strong acid catalysis. organic-chemistry.orgwikipedia.org
Table 2: Key Reagents in Dehydrating Agent-Mediated Esterification
| Reagent | Function |
| Dicyclohexylcarbodiimide (DCC) | Dehydrating agent, activates the carboxylic acid. organic-chemistry.orgorganic-chemistry.orgwikipedia.org |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst, accelerates the reaction and prevents side reactions. organic-chemistry.orgorganic-chemistry.orgwikipedia.org |
Acyl Halide-Mediated Esterification Strategies
An alternative and often more efficient route to esters involves the conversion of the carboxylic acid to a more reactive acyl halide, which then readily reacts with the alcohol. This two-step process avoids the equilibrium limitations of direct esterification.
3-Cyanobenzoic acid can be converted to its more reactive acyl chloride, 3-cyanobenzoyl chloride, by treatment with a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to its effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. orgsyn.orgrsc.org The reaction is typically carried out by refluxing the carboxylic acid in an excess of thionyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF).
Table 3: Common Reagents for the Synthesis of Acyl Chlorides
| Reagent | Typical Reaction Conditions | Byproducts |
| Thionyl Chloride (SOCl₂) | Reflux | SO₂, HCl (gaseous) orgsyn.orgrsc.org |
| Oxalyl Chloride ((COCl)₂) | Room temperature or gentle heating | CO, CO₂, HCl (gaseous) |
| Phosphorus Pentachloride (PCl₅) | Room temperature or gentle heating | POCl₃, HCl |
Once synthesized, 3-cyanobenzoyl chloride can be reacted with 3-chloropropanol to yield this compound. This reaction is typically rapid and high-yielding. It is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. The base also serves to catalyze the reaction. The reaction is usually performed in an inert solvent, such as dichloromethane or diethyl ether, at or below room temperature to control the exothermicity of the reaction.
Table 4: Typical Conditions for Acyl Chloride Esterification
| Base | Solvent | Temperature |
| Pyridine | Dichloromethane | 0 °C to room temperature |
| Triethylamine | Diethyl ether | 0 °C to room temperature |
Transesterification Processes Involving this compound
Transesterification offers a viable, albeit less direct, route to this compound. This process typically involves the reaction of a more common ester of 3-cyanobenzoic acid, such as methyl 3-cyanobenzoate or ethyl 3-cyanobenzoate, with 3-chloro-1-propanol in the presence of a catalyst. The equilibrium of the reaction is driven towards the desired product by removing the lower-boiling alcohol (methanol or ethanol) that is displaced.
Base-catalyzed transesterification is a common approach where an alkoxide, corresponding to the alcohol being displaced, is used. For instance, reacting methyl 3-cyanobenzoate with 3-chloro-1-propanol in the presence of a catalytic amount of sodium methoxide would be a plausible route. The reaction proceeds through a nucleophilic acyl substitution mechanism.
Acid-catalyzed transesterification is an alternative, employing a proton source to activate the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by 3-chloro-1-propanol.
A study on the transesterification of various pyridin-2-yl esters demonstrated that benzoates with electron-withdrawing groups, such as a cyano group, can undergo transesterification. rsc.org For example, pyridin-2-yl 4-cyanobenzoate was successfully transesterified, suggesting that a similar approach could be applicable for the synthesis of this compound from a suitable activated ester of 3-cyanobenzoic acid. rsc.org
Catalyst Systems for Esterification Reaction Enhancement
The direct esterification of 3-cyanobenzoic acid with 3-chloro-1-propanol is the most straightforward method for synthesizing this compound. The efficiency of this reaction is heavily dependent on the catalyst employed.
Homogeneous Catalysts: Traditional homogeneous acid catalysts such as sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid are effective for esterification reactions. mdpi.com They operate by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. However, these catalysts can be corrosive and difficult to separate from the reaction mixture. mdpi.com
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are often preferred. These include:
Ion Exchange Resins: Amberlyst-15, a styrene-divinylbenzene sulfonic acid resin, is a widely used heterogeneous catalyst for esterification. mdpi.com Its advantages include ease of separation and reusability. However, it may have thermal stability limitations. mdpi.com
Zeolites: These microporous aluminosilicates can act as solid acid catalysts, but their small pore size might pose diffusion limitations for larger molecules. mdpi.com
Sulfated Zirconia: This solid superacid catalyst has shown high activity in various esterification reactions. rsc.org
Deep Eutectic Solvents (DES): A combination of a hydrogen bond donor (e.g., p-toluenesulfonic acid) and a hydrogen bond acceptor (e.g., benzyl tri-ethyl ammonium chloride) can form a deep eutectic solvent that acts as both a solvent and a catalyst, showing high catalytic activity in the esterification of benzoic acid. dergipark.org.tr
The choice of catalyst depends on factors such as reaction conditions, desired purity of the product, and environmental considerations.
Precursor Synthesis and Functionalization Routes
The synthesis of this compound is fundamentally dependent on the availability of its precursor, 3-cyanobenzoic acid. Various synthetic routes to this crucial intermediate have been established.
Synthesis of 3-Cyanobenzoic Acid Precursors for this compound
A primary and industrially relevant method for the synthesis of 3-cyanobenzoic acid is the oxidation of 3-cyanotoluene. This transformation targets the methyl group for oxidation to a carboxylic acid while preserving the nitrile functionality.
One patented method involves a two-step process. First, 3-cyanotoluene is reacted with chlorine gas to form 3-chloromethylbenzonitrile. google.com In the second step, this intermediate is oxidized with hydrogen peroxide in the presence of a catalyst system comprising vanadyl sulfate and sodium tungstate, along with a phase transfer catalyst like benzyltriethylammonium chloride. This process can achieve a total yield of up to 80% with a product purity of 98%. google.com
The reaction conditions for the oxidation step are typically kept at a temperature of 30-50°C. google.com The molar ratio of 3-chloromethylbenzonitrile to hydrogen peroxide is generally around 1:2. google.com
Alternative oxidizing agents for the direct oxidation of 3-cyanotoluene to 3-cyanobenzoic acid include potassium permanganate. google.com This strong oxidizing agent effectively converts the methyl group to a carboxylic acid.
Below is a table summarizing research findings on the oxidation of 3-cyanotoluene:
| Oxidizing Agent/Catalyst System | Starting Material | Product | Yield | Purity | Reference |
| H₂O₂ / Vanadyl sulfate & Sodium tungstate | 3-Chloromethylbenzonitrile | 3-Cyanobenzoic acid | up to 80% (total) | 98% | google.com |
| Potassium Permanganate | 3-Cyanotoluene | 3-Cyanobenzoic acid | - | - | google.com |
The selective hydrolysis of one of the two nitrile groups in 1,3-dicyanobenzene (isophthalonitrile) provides another route to 3-cyanobenzoic acid. This method requires careful control of reaction conditions to prevent the hydrolysis of both nitrile groups, which would lead to the formation of isophthalic acid.
A patented method describes the selective hydrolysis of 1,3-dicyanobenzene in a methanol/water/alkali medium, achieving a yield of around 75%. google.com However, controlling the mono-hydrolysis can be challenging, potentially leading to lower product purity and the generation of significant waste. google.com
Enzymatic hydrolysis offers a more selective and environmentally benign alternative. Nitrilase enzymes, such as the one from Rhodococcus rhodochrous J1, have demonstrated regiospecificity for dicyanobenzenes, converting isophthalonitrile to 3-cyanobenzoic acid with high conversion ratios (over 90%). rsc.org This biocatalytic approach avoids the formation of amide intermediates and proceeds under mild conditions. rsc.org
Here is a summary of findings on the hydrolysis of isophthalonitrile:
| Hydrolysis Method | Starting Material | Product | Yield/Conversion | Notes | Reference |
| Methanol/Water/Alkali | 1,3-Dicyanobenzene | 3-Cyanobenzoic acid | ~75% | Difficult to control mono-hydrolysis | google.com |
| Nitrilase from Rhodococcus rhodochrous J1 | 1,3-Dicyanobenzene | 3-Cyanobenzoic acid | >90% conversion | Regiospecific, no amide formation | rsc.org |
The direct introduction of a carboxyl group onto a halogenated benzonitrile (B105546) ring is a modern and efficient method for synthesizing 3-cyanobenzoic acid. This typically involves the reaction of a 3-halobenzonitrile, such as 3-bromobenzonitrile or 3-chlorobenzonitrile, with a source of carbon dioxide in the presence of a transition metal catalyst.
Palladium-catalyzed carboxylation reactions are well-established for the conversion of aryl halides to carboxylic acids. mdpi.com The electrochemical carboxylation of 4-iodobenzonitrile to 4-cyanobenzoic acid using a silver cathode in the presence of CO₂ has been demonstrated, suggesting that a similar approach could be applied to 3-halobenzonitriles. mdpi.com
Another approach involves the use of Grignard reagents. The reaction of the Grignard reagent derived from 3-bromobenzonitrile with carbon dioxide would yield 3-cyanobenzoic acid after acidic workup.
The development of electrocatalytic and photocatalytic methods for the carboxylation of aryl halides with CO₂ offers promising green alternatives to traditional methods that often require stoichiometric organometallic reagents. mdpi.com
Preparation of Chloropropanol Derivatives
3-Chloropropanol is a critical intermediate in the synthesis of this compound. Several established chemical routes can be employed for its preparation, each starting from different precursors and utilizing distinct reaction mechanisms.
Halogenation of Propanols
A direct and common method for preparing 3-chloropropanol is through the halogenation of 1,3-propanediol. This transformation can be achieved using various halogenating agents, with phosphorus halides being particularly effective. For example, reacting 1,3-propanediol with hydrochloric acid in the presence of a catalyst like benzenesulfonic acid can yield 3-chloropropanol. patsnap.comgoogle.com The use of a catalyst enhances the reaction efficiency and helps to prevent over-chlorination. google.com This method provides a straightforward conversion of a readily available diol to the desired chlorohydrin.
Ring-Opening Reactions of Cyclic Ethers with Hydrogen Halides
Another effective synthetic route involves the acid-catalyzed ring-opening of cyclic ethers. Epoxides, due to their inherent ring strain, are particularly susceptible to cleavage under mild acidic conditions. libretexts.orgopenstax.orgmasterorganicchemistry.com When treated with anhydrous hydrogen halides, such as hydrogen chloride (HCl), the epoxide ring opens to form a trans-halohydrin. openstax.orglibretexts.org
The mechanism begins with the protonation of the ether oxygen by the acid, which makes it a better leaving group. masterorganicchemistry.com A nucleophile, in this case, the chloride ion, then attacks one of the carbon atoms of the epoxide ring. The regioselectivity of this attack depends on the structure of the epoxide. For epoxides where the carbon atoms are primary or secondary, the nucleophile attacks the less sterically hindered carbon in an SN2-like manner. libretexts.orgopenstax.org However, if one of the carbons is tertiary, the attack preferentially occurs at the more substituted carbon, exhibiting SN1-like characteristics. libretexts.orgopenstax.org This method offers a regioselective approach to synthesizing chloropropanol derivatives.
Conversion of 3-Chloropropionic Acid to 3-Chloropropanol
The conversion of 3-chloropropionic acid to 3-chloropropanol involves the reduction of the carboxylic acid functional group. A common method to produce 3-chloropropionic acid itself is through the hydrochlorination of acrylic acid. google.comgoogleapis.com The subsequent reduction of the carboxylic acid can be challenging due to the presence of the chloro-substituent. Strong reducing agents might lead to unwanted side reactions.
However, specific reagents can achieve this transformation effectively. For instance, the reduction of chloropropionaldehyde, which can be formed from the reaction of acrolein with hydrogen chloride, using an alkali metal boranate (borohydride) provides a viable route to 3-chloropropanol. google.com Alternatively, the use of borane complexes in the presence of boron trifluoride can facilitate the selective reduction of the carboxylic acid group in amino acids to the corresponding amino alcohol, a principle that can be adapted for other substituted carboxylic acids. google.com
Optimization of Synthetic Reaction Conditions for this compound
The final step in the synthesis is the esterification of 3-cyanobenzoic acid with 3-chloropropanol. The efficiency of this reaction, often a Fischer-Speier esterification, is highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, and pressure is crucial for maximizing yield and purity.
Investigation of Solvent Effects on Reaction Efficiency and Selectivity
Non-polar, aprotic solvents like toluene or cyclohexane are often employed in conjunction with a Dean-Stark apparatus. This setup allows for the azeotropic removal of water, effectively shifting the reaction equilibrium towards the formation of the ester product and increasing the conversion rate. mdpi.com In contrast, certain polar aprotic solvents like acetonitrile have been shown to promote esterification, while others like dimethylformamide (DMF) can suppress it. elsevierpure.com The selection of an appropriate solvent is therefore a critical step in optimizing the synthesis for high efficiency and selectivity.
Table 1: Illustrative Effect of Solvent on Esterification Reaction
Temperature and Pressure Influences on Reaction Yield and Purity
Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of the esterification process.
Temperature: Increasing the reaction temperature generally accelerates the rate of reaction, allowing equilibrium to be reached more quickly. mdpi.com However, since esterification is a reversible and typically exothermic process, excessively high temperatures can unfavorably shift the equilibrium, reducing the maximum achievable yield. scienceready.com.au High temperatures may also promote side reactions, such as dehydration of the alcohol or decomposition of the reactants and products, which would decrease the purity of the final ester. mdpi.com Therefore, an optimal temperature must be determined experimentally to balance a fast reaction rate with high yield and purity. Typical conditions for monoester formation range from 65–110 °C. mdpi.com
Table 2: General Influence of Temperature and Pressure on Esterification
Role of Additives and Co-catalysts in Reaction Performance
The synthesis of this compound via Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is an equilibrium-driven process. To enhance the reaction rate and yield, various additives and co-catalysts are employed. These substances can influence the reaction environment, activate the reactants, or facilitate the removal of byproducts.
Catalysts: The primary catalyst in Fischer esterification is a strong acid. Common choices include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). These catalysts protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. In the context of synthesizing benzoate esters, metal-based catalysts have also been explored. For instance, zirconium-based solid acids have demonstrated catalytic activity in the esterification of various benzoic acids with methanol. One study highlighted a zirconium metal catalyst fixed with titanium as having the best activity for synthesizing a series of methyl benzoate compounds.
Dehydrating Agents and Azeotropic Removal of Water: A significant challenge in Fischer esterification is the production of water as a byproduct, which can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester. To circumvent this, dehydrating agents can be added to the reaction mixture to remove water as it is formed. Alternatively, a common strategy is the azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene. This continuous removal of water effectively drives the reaction to completion.
Phase-Transfer Catalysts: In reactions involving reactants in different phases (e.g., an aqueous phase and an organic phase), phase-transfer catalysts (PTCs) can significantly enhance the reaction rate. For the synthesis of esters from carboxylate salts and alkyl halides, PTCs such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) are often used. These catalysts facilitate the transfer of the carboxylate anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. While the direct esterification of 3-cyanobenzoic acid with 3-chloro-1-propanol is typically a single-phase reaction, the principles of phase-transfer catalysis are relevant in alternative synthetic routes. For example, the reaction of the sodium or potassium salt of 3-cyanobenzoic acid with 3-chloro-1-propanol would benefit from the use of a PTC. Research on the esterification of other organic acids has shown that factors such as reaction temperature, the amount of water, and the amount of catalyst significantly impact the conversion to esters. mdpi.com
Co-catalysts: In some esterification systems, the use of a co-catalyst can enhance the activity of the primary catalyst. For instance, in the synthesis of certain esters, the addition of a Lewis acid as a co-catalyst to a Brønsted acid can lead to improved yields and reaction times. While specific data on co-catalysts for the synthesis of this compound is limited, the broader literature on esterification suggests that synergistic catalytic systems can be beneficial.
The following table summarizes the role of various additives and co-catalysts in esterification reactions relevant to the synthesis of this compound.
| Additive/Co-catalyst | Function | Example(s) | Impact on Reaction Performance |
| Strong Acid Catalyst | Protonates the carbonyl group of the carboxylic acid, increasing its electrophilicity. | H₂SO₄, HCl, p-TsOH | Increases reaction rate. |
| Dehydrating Agent | Removes water, shifting the equilibrium towards the product side. | Anhydrous MgSO₄, Molecular Sieves | Increases yield. |
| Azeotropic Solvent | Forms an azeotrope with water, allowing for its continuous removal. | Toluene, Benzene (B151609) | Drives the reaction to completion, increasing yield. |
| Phase-Transfer Catalyst | Facilitates the transfer of reactants between immiscible phases. | Quaternary Ammonium Salts | Enhances reaction rates in biphasic systems. |
| Lewis Acid Co-catalyst | Can work synergistically with Brønsted acids to further activate the carboxylic acid. | ZnCl₂, AlCl₃ | Potentially increases reaction rate and yield. |
Atom Economy and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product.
Atom Economy: The atom economy of a reaction is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, multiplied by 100%. For the synthesis of this compound via Fischer esterification from 3-cyanobenzoic acid and 3-chloro-1-propanol, the reaction is as follows:
C₈H₅NO₂ (3-cyanobenzoic acid) + C₃H₇ClO (3-chloro-1-propanol) → C₁₁H₁₀ClNO₂ (this compound) + H₂O (water)
The molecular weights are:
3-cyanobenzoic acid (C₈H₅NO₂): 147.13 g/mol
3-chloro-1-propanol (C₃H₇ClO): 94.54 g/mol
this compound (C₁₁H₁₀ClNO₂): 223.65 g/mol
Water (H₂O): 18.02 g/mol
The atom economy can be calculated as:
Atom Economy = [Molecular Weight of this compound / (Molecular Weight of 3-cyanobenzoic acid + Molecular Weight of 3-chloro-1-propanol)] x 100%
Atom Economy = [223.65 / (147.13 + 94.54)] x 100% ≈ 92.5%
An atom economy of approximately 92.5% is quite high, indicating that most of the atoms from the reactants are incorporated into the final product. The only byproduct is water, which is environmentally benign.
Green Chemistry Principles: Beyond atom economy, several other green chemistry principles are relevant to the synthesis of this compound:
Catalysis: The use of a catalyst, such as a strong acid, is more environmentally friendly than using stoichiometric reagents that would be consumed in the reaction and generate more waste. The development of reusable solid acid catalysts would further enhance the greenness of the process by simplifying catalyst separation and reducing waste.
Safer Solvents and Auxiliaries: The choice of solvent can have a significant environmental impact. While toluene is effective for azeotropic water removal, it is a volatile organic compound (VOC). Exploring greener solvents or solvent-free conditions would be a desirable improvement.
Waste Prevention: The high atom economy of the Fischer esterification inherently leads to low waste generation. However, waste can also arise from the work-up and purification steps. Optimizing these processes to minimize solvent use and waste production is a key aspect of green chemistry.
Another important metric in green chemistry is the Environmental Factor (E-Factor) , which is the ratio of the mass of waste to the mass of the product. chembam.comlibretexts.org For the ideal Fischer esterification of this compound, assuming 100% yield and that the only byproduct is water (which is often not considered waste in this calculation), the E-factor would be close to zero. However, in a practical synthesis, the E-factor would be higher due to incomplete conversion, side products, and waste generated during purification (e.g., used solvents, catalyst residues).
The table below outlines the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis | Potential for Improvement |
| Prevention | The high atom economy of the primary reaction minimizes byproduct formation. | Optimizing reaction conditions to achieve near-quantitative yields and reduce purification waste. |
| Atom Economy | Approximately 92.5%, with water as the only theoretical byproduct. | The reaction is already highly atom-economical. |
| Less Hazardous Chemical Syntheses | Using a catalytic amount of acid is preferable to stoichiometric activating agents like thionyl chloride. | Development of non-corrosive and reusable solid acid catalysts. |
| Designing Safer Chemicals | The inherent properties of the target molecule are fixed, but the synthetic route can be designed to be safer. | Avoiding the use of highly toxic reagents and solvents. |
| Safer Solvents and Auxiliaries | Toluene is often used for water removal. | Exploring greener solvents or solvent-free reaction conditions. |
| Design for Energy Efficiency | Esterification reactions often require heating. | Development of catalysts that are active at lower temperatures. |
| Use of Renewable Feedstocks | The starting materials are typically derived from petrochemical sources. | Exploring bio-based routes to the precursor molecules. |
| Reduce Derivatives | The direct esterification avoids the need for protecting groups. | This principle is well-applied in the standard synthetic route. |
| Catalysis | The reaction is acid-catalyzed. | Investigating more efficient and recyclable catalysts. |
| Design for Degradation | The biodegradability of this compound would need to be assessed. | Not directly related to the synthesis process itself. |
| Real-time analysis for Pollution Prevention | In-process monitoring can optimize reaction conditions and minimize byproduct formation. | Implementing analytical techniques to track reaction progress and purity. |
| Inherently Safer Chemistry for Accident Prevention | Using less volatile and less flammable solvents and reagents. | Avoiding highly corrosive acids and high-pressure conditions. |
By considering these principles, the synthesis of this compound can be further optimized to be not only efficient in terms of yield but also environmentally responsible.
Chemical Reactivity and Transformation Mechanisms of 3 Chloropropyl 3 Cyanobenzoate
Nucleophilic Substitution Reactions Involving the Chloropropyl Moiety
The 3-chloropropyl group of 3-Chloropropyl 3-cyanobenzoate is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. The mechanism of these reactions, whether SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is influenced by the nature of the nucleophile, the solvent, and the potential for intramolecular interactions.
Investigation of SN1 and SN2 Pathways with Various Nucleophiles
Primary alkyl halides, such as the 3-chloropropyl group, predominantly react via the SN2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of configuration in a single, concerted step. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.
In contrast, the SN1 pathway involves the formation of a carbocation intermediate. Primary carbocations are inherently unstable, making the SN1 mechanism energetically unfavorable for this compound under typical conditions. However, the possibility of neighboring group participation by the ester's carbonyl oxygen could potentially stabilize a cationic intermediate, introducing a degree of SN1 character. nih.govrsc.org This phenomenon, known as anchimeric assistance, involves the intramolecular attack of the carbonyl oxygen to form a cyclic oxonium ion intermediate, which then reacts with the external nucleophile. nih.govrsc.orgwikipedia.org Such participation can lead to an enhancement in the reaction rate and retention of stereochemistry. wikipedia.org
The choice between the SN1 and SN2 pathways is critically dependent on the nucleophile's strength and the solvent's polarity. Strong, unhindered nucleophiles in polar aprotic solvents favor the SN2 mechanism. Conversely, weak nucleophiles in polar protic solvents, which can stabilize ionic intermediates, might favor reactions with more SN1 character.
To illustrate the expected reactivity, the following table presents hypothetical relative rate constants for the reaction of a model compound, 3-chloropropyl acetate, with various nucleophiles, showcasing the general trends anticipated for SN2 reactions.
Table 1: Hypothetical Relative Rate Constants for SN2 Reactions of 3-Chloropropyl Acetate with Various Nucleophiles in Acetone at 25°C
| Nucleophile | Nucleophile Type | Relative Rate Constant (k_rel) |
|---|---|---|
| I⁻ | Strong | 100 |
| Br⁻ | Strong | 70 |
| N₃⁻ | Strong | 50 |
| CH₃O⁻ | Strong | 25 |
| CN⁻ | Strong | 20 |
| H₂O | Weak | 1 |
| CH₃OH | Weak | 0.5 |
Intramolecular Cyclization Possibilities
The structure of this compound, with a leaving group separated from a potential internal nucleophile (the carbonyl oxygen of the ester or the nitrogen of the cyano group) by a flexible alkyl chain, allows for the possibility of intramolecular cyclization. Treatment with a non-nucleophilic base could deprotonate a carbon alpha to the cyano group (if such a position existed and were sufficiently acidic) or, more plausibly, promote intramolecular attack.
However, a more likely intramolecular reaction involves the carbonyl oxygen of the ester group acting as an internal nucleophile, displacing the chloride to form a cyclic species. This would be an example of neighboring group participation, leading to the formation of a five-membered ring intermediate. While direct cyclization involving the cyano group as a nucleophile is less common, under specific conditions, it could potentially participate in cyclization reactions. The propensity for cyclization is governed by the stability of the resulting ring, with five- and six-membered rings being the most favored.
Synthesis of Alkylated Derivatives
The primary chloride of the 3-chloropropyl moiety serves as an effective electrophile for the synthesis of various alkylated derivatives. This is typically achieved through SN2 reactions with a range of nucleophiles. For instance, reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) via the Williamson ether synthesis would yield the corresponding ethers. Similarly, reaction with primary or secondary amines would lead to the formation of N-alkylated products. Thiolates (RS⁻) would react to form thioethers. These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures.
Ester Hydrolysis and Solvolysis Pathways
The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of the ester proceeds through a series of equilibrium steps. The initial step involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 3-chloro-1-propanol regenerates the acid catalyst and yields 3-cyanobenzoic acid. The electron-withdrawing cyano group is expected to slightly decrease the rate of acid-catalyzed hydrolysis compared to unsubstituted benzoate (B1203000) esters by destabilizing the protonated carbonyl intermediate.
The following table provides literature data for the acid-catalyzed hydrolysis of substituted methyl benzoates to illustrate the electronic effect of substituents on the reaction rate.
Table 2: Rate Constants for the Acid-Catalyzed Hydrolysis of Substituted Methyl Benzoates in Aqueous Acid at 100°C
| Substituent (in para position) | Rate Constant (k) x 10⁵ (s⁻¹) |
|---|---|
| OCH₃ | 1.2 |
| CH₃ | 2.1 |
| H | 2.5 |
| Cl | 3.0 |
| NO₂ | 15.5 |
Data is for analogous methyl esters and serves to illustrate the trend.
Base-Catalyzed Hydrolysis Mechanisms
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 3-chloro-1-propoxide as the leaving group. A rapid proton transfer from the newly formed 3-cyanobenzoic acid to the alkoxide yields the carboxylate salt and 3-chloro-1-propanol. The electron-withdrawing cyano group is anticipated to increase the rate of base-catalyzed hydrolysis by stabilizing the negatively charged transition state and increasing the electrophilicity of the carbonyl carbon. rsc.org
The following table presents literature data for the base-catalyzed hydrolysis of substituted ethyl benzoates, demonstrating the influence of substituents on the reaction rate.
Table 3: Second-Order Rate Constants for the Base-Catalyzed Hydrolysis of Substituted Ethyl Benzoates in 85% Ethanol/Water at 25°C
| Substituent (in meta position) | Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
|---|---|
| OCH₃ | 0.0008 |
| CH₃ | 0.0012 |
| H | 0.0015 |
| Cl | 0.0045 |
| CN | 0.021 |
| NO₂ | 0.035 |
Data is for analogous ethyl esters and serves to illustrate the trend.
Reactions Involving the Cyano Group
The cyano group (-C≡N) on the benzoate ring is a versatile functional group that can undergo a variety of transformations, significantly altering the molecular structure and properties of the compound.
The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate.
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric or hydrochloric acid, in the presence of water. The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water to form an imidic acid. Tautomerization of the imidic acid gives an amide, which can be further hydrolyzed to the corresponding carboxylic acid, 3-carboxybenzoic acid, and ammonium salt.
Base-catalyzed hydrolysis involves heating the nitrile with a strong base, like sodium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation by water yields the imidic acid, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions results in the formation of the carboxylate salt, 3-carboxybenzoate, and ammonia.
Partial hydrolysis, under milder conditions, can be controlled to favor the formation of the amide, 3-carbamoylbenzoic acid.
| Reaction | Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| Hydrolysis | Strong Acid/Heat | 3-(3-Chloropropoxycarbonyl)benzamide | 3-Carboxybenzoic acid |
| Hydrolysis | Strong Base/Heat | 3-(3-Chloropropoxycarbonyl)benzamide | 3-Carboxybenzoate salt |
| Amidation | Mild Acid or Base | 3-(3-Chloropropoxycarbonyl)benzamide |
The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. A common and effective method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. Another powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).
This reduction converts the 3-cyanobenzoyl group into a 3-(aminomethyl)benzoyl moiety, yielding 3-chloropropyl 3-(aminomethyl)benzoate. This reaction is significant as it introduces a basic amino group, which can dramatically alter the chemical and biological properties of the molecule.
The nitrile functionality can participate in [2+3] cycloaddition reactions, a prominent example being the formation of tetrazoles. This reaction is typically achieved by treating the nitrile with an azide (B81097), such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium salt catalyst.
The reaction involves the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the cyano group. This process leads to the formation of a five-membered heterocyclic ring, the tetrazole. In this case, this compound would be converted to 3-chloropropyl 3-(1H-tetrazol-5-yl)benzoate. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. beilstein-journals.orgnih.govrug.nlnih.govrug.nl
Aromatic Ring Functionalization Studies
The benzoate ring of this compound is susceptible to electrophilic aromatic substitution, although its reactivity is significantly influenced by the existing substituents.
Both the ester group (-COOCH₂CH₂CH₂Cl) and the cyano group (-CN) are electron-withdrawing groups. Electron-withdrawing substituents deactivate the aromatic ring towards electrophilic attack, making the reaction conditions more forcing (e.g., higher temperatures, stronger catalysts) compared to benzene (B151609).
Furthermore, both of these groups are meta-directing. This means that incoming electrophiles will preferentially substitute at the positions meta to both the ester and the cyano group. In this compound, the ester is at position 1 and the cyano group is at position 3. The positions ortho and para to the ester group are positions 2, 6, and 4. The positions ortho and para to the cyano group are positions 2, 4, and. The positions meta to the ester group are 3 and 5. The positions meta to the cyano group are 5 and. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position, which is meta to both existing substituents. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Chloropropyl 3-cyano-5-nitrobenzoate |
| Bromination | Br₂, FeBr₃ | 3-Chloropropyl 5-bromo-3-cyanobenzoate |
| Sulfonation | SO₃, H₂SO₄ | 3-Chloropropyl 3-cyano-5-sulfobenzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Chloropropyl 3-cyano-5-acylbenzoate |
It is important to note that Friedel-Crafts reactions may be particularly challenging on this substrate due to the strong deactivating nature of the two substituents.
Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions
Metal-catalyzed cross-coupling reactions are a class of reactions in organic chemistry that form a bond between two fragments with the aid of a metal catalyst. For a derivative of this compound that is halogenated on the aromatic ring, several key cross-coupling reactions can be anticipated.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.org For a halogenated this compound, a Suzuki-Miyaura reaction would enable the formation of a new carbon-carbon bond, leading to biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl groups. yonedalabs.comnih.govsemanticscholar.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.comlibretexts.org A halogenated this compound could react with various alkenes in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the aromatic position, leading to the synthesis of stilbene and cinnamate derivatives. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org For a halogenated this compound, the Sonogashira coupling, typically catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl group onto the aromatic ring. researchgate.netnih.gov Copper-free versions of this reaction have also been developed. rsc.orgnih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org A halogenated this compound could undergo this reaction to introduce primary or secondary amines to the aromatic ring, a transformation that is highly valuable in medicinal chemistry. acs.orgyoutube.com The reaction is typically catalyzed by palladium complexes with specialized phosphine ligands. nih.govnih.gov
The following table summarizes the expected outcomes and typical conditions for these reactions on a model substrate, methyl 3-bromo-5-cyanobenzoate, which is structurally analogous to a halogenated version of the target compound.
Interactive Data Table of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Biaryl |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Stilbene derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Diphenylacetylene derivative |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-Aryl morpholine derivative |
Advanced Spectroscopic and Structural Elucidation of 3 Chloropropyl 3 Cyanobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each atom can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 3-Chloropropyl 3-cyanobenzoate is expected to show distinct signals corresponding to the aromatic protons of the 3-cyanobenzoyl moiety and the aliphatic protons of the 3-chloropropyl chain.
The aromatic region would display signals for four protons on the benzene (B151609) ring. Based on the substitution pattern, complex splitting patterns arising from ortho- and meta-couplings are anticipated. The proton adjacent to the ester group and the one between the two substituents would likely appear at the lowest field.
The aliphatic portion of the spectrum would consist of three distinct signals for the three methylene (B1212753) (-CH₂) groups of the propyl chain. The methylene group attached to the ester oxygen (O-CH₂) is expected to be the most deshielded of the three due to the electron-withdrawing effect of the oxygen atom, appearing as a triplet. The methylene group bonded to the chlorine atom (CH₂-Cl) would also be shifted downfield and appear as a triplet. The central methylene group (-CH₂-) would be expected to appear as a multiplet (quintet) due to coupling with the two adjacent methylene groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H | 7.7 - 8.4 | Multiplet (m) |
| O-CH₂- | ~4.5 | Triplet (t) |
| -CH₂- | ~2.3 | Multiplet (m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 carbon atoms in the structure.
Key expected signals include the ester carbonyl carbon, which is typically found in the 164-166 ppm region. The carbon of the cyano group (C≡N) would appear around 117-119 ppm. The six aromatic carbons would resonate in the 110-140 ppm range, with the quaternary carbons (those not bonded to hydrogen) generally showing lower intensity. The three aliphatic carbons would appear in the upfield region of the spectrum, with their chemical shifts influenced by the attached heteroatoms (oxygen and chlorine).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~165 |
| Aromatic C (quaternary, attached to C=O) | ~132 |
| Aromatic C (quaternary, attached to CN) | ~113 |
| Aromatic CH | 130 - 136 |
| C≡N (Nitrile) | ~118 |
| O-CH₂- | ~63 |
| -CH₂- | ~31 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.
COrrelation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the protons of adjacent methylene groups in the propyl chain (O-CH₂-CH₂ - and CH₂ -CH₂-Cl), confirming their connectivity. It would also help delineate the coupling network among the aromatic protons. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This technique would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments for each CH and CH₂ group in the molecule. researchgate.netcolumbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly powerful for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include a cross-peak between the O-CH₂ protons and the ester carbonyl carbon, which would unequivocally prove the ester linkage. Correlations from the aromatic protons to the carbonyl carbon and the nitrile carbon would confirm the structure of the benzoyl portion. researchgate.net
High-Resolution Mass Spectrometric (HRMS) Characterization for Exact Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₁₁H₁₀ClNO₂), HRMS would be used to confirm the exact mass of the molecular ion. The presence of a chlorine atom would result in a characteristic isotopic pattern, with two major peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio of intensity.
Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule could include the cleavage of the ester bond, leading to fragments corresponding to the 3-cyanobenzoyl cation and the 3-chloropropyl radical, or vice-versa.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Nitrile (C≡N) | Stretch | 2220 - 2240 |
| Ester (C=O) | Stretch | 1715 - 1735 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ester (C-O) | Stretch | 1100 - 1300 |
The most prominent peaks would be the strong absorption from the ester carbonyl (C=O) stretch and the sharp, medium-intensity peak from the nitrile (C≡N) stretch. spectroscopyonline.com The presence of these two bands would be strong evidence for the core structure. Additionally, C-O stretching vibrations from the ester group and the C-Cl stretching vibration would be expected in the fingerprint region. spectroscopyonline.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. nih.gov
The resulting crystal structure would reveal the exact conformation of the molecule in the solid state, including the orientation of the 3-chloropropyl chain relative to the planar 3-cyanobenzoyl group. Furthermore, it would provide insight into the intermolecular interactions, such as dipole-dipole interactions or van der Waals forces, that govern the packing of the molecules within the crystal lattice. nih.gov This technique is unparalleled in its ability to provide an unambiguous and highly detailed structural picture. nih.gov
Computational and Theoretical Chemistry Investigations of 3 Chloropropyl 3 Cyanobenzoate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, stability, and electronic properties, offering insights that complement experimental data.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is particularly effective for determining the ground state geometries and energetics of molecules. In a hypothetical DFT study of 3-Chloropropyl 3-cyanobenzoate, the B3LYP hybrid functional with a basis set such as 6-311++G(d,p) could be employed to fully optimize the molecular structure without symmetry constraints. Such calculations would yield the most stable three-dimensional arrangement of the atoms (the ground state geometry) and its electronic energy. The stability of the wave function would be tested to ensure a true minimum on the potential energy surface has been found researchgate.net.
These calculations can provide key energetic data, such as the heat of formation, which indicates the molecule's stability relative to its constituent elements. For a molecule like this compound, DFT could also be used to explore different conformational isomers and their relative energies, identifying the most likely shapes the molecule will adopt.
Table 1: Hypothetical DFT-Calculated Energetic Properties of this compound
| Property | Hypothetical Value | Units |
|---|---|---|
| Electronic Energy | -1520.45 | Hartrees |
| Enthalpy | -1520.30 | Hartrees |
| Gibbs Free Energy | -1520.38 | Hartrees |
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data in the theoretical framework. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster), can provide highly accurate predictions of electronic properties. For this compound, ab initio calculations could be used to determine properties like the dipole moment, polarizability, and the distribution of electronic charge within the molecule nih.gov.
For instance, the analysis of electronic properties can reveal how charge is distributed across the molecule. In the case of this compound, such calculations would likely show a significant negative charge on the oxygen and nitrogen atoms and a partial positive charge on the carbonyl carbon and the carbon attached to the chlorine atom, indicating sites susceptible to nucleophilic or electrophilic attack.
Table 2: Hypothetical Ab Initio Predicted Electronic Properties for this compound
| Property | Hypothetical Value |
|---|---|
| Dipole Moment | 3.5 Debye |
| Isotropic Polarizability | 25.8 ų |
Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.neteuropa.eu. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile researchgate.neteuropa.eu.
The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, an FMO analysis would map the distribution of these orbitals across the molecule, identifying the specific atoms that are most involved in electron donation and acceptance. This can help in predicting the most reactive positions in the molecule.
Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | -7.8 |
| LUMO Energy | -1.2 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. It allows for the characterization of transient species like transition states and the calculation of reaction energetics, providing a deeper understanding of reaction mechanisms.
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of a transition state is crucial for understanding the reaction's activation energy. Computational methods can locate and characterize these fleeting structures. For a potential reaction involving this compound, such as a nucleophilic substitution at the chloropropyl group, computational modeling could be used to determine the precise geometry of the transition state. This would involve identifying a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
For a hypothetical reaction of this compound, calculating the energy profile would reveal the activation energy, which is directly related to the reaction rate. A higher activation energy corresponds to a slower reaction. These calculations can also help to determine whether a reaction is thermodynamically favorable (exothermic or endothermic) by comparing the energies of the reactants and products.
Table 4: Hypothetical Energy Profile Data for a Substitution Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.5 |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
The simulation process generally involves placing the molecule in a periodic box, often solvated with an explicit solvent like water, to mimic physiological or solution-phase conditions. nih.gov The system is then subjected to energy minimization to remove any unfavorable starting conformations. Subsequently, the system is gradually heated to a target temperature and equilibrated, followed by a production run where the trajectory of each atom is calculated by integrating Newton's equations of motion.
Analysis of the MD trajectory for this compound would likely focus on several key dihedral angles that define the molecule's conformation. The primary dihedral angles of interest would be those governing the rotation of the chloropropyl group relative to the benzoate (B1203000) core. By plotting the potential energy as a function of these dihedral angles, a Ramachandran-like plot for the molecule can be generated, revealing the low-energy, stable conformations and the energy barriers between them.
For the chloropropyl chain, gauche and anti conformations are expected to be the most stable, similar to other alkyl chains. The flexibility of this chain will influence the molecule's ability to interact with its environment. The orientation of the entire 3-chloropropyl group relative to the plane of the benzene (B151609) ring is another critical factor. The interplay of steric hindrance and non-covalent interactions would dictate the preferred spatial arrangement.
A representative, albeit hypothetical, conformational analysis based on principles from studies of similar ester-containing molecules is presented in the table below. researchgate.net This data illustrates the kind of information that would be extracted from a detailed MD simulation.
Table 1: Hypothetical Conformational Analysis of this compound from Molecular Dynamics Simulations
| Dihedral Angle | Description | Predicted Stable Conformations (°) | Relative Population (%) |
|---|---|---|---|
| O-C-C-C | Rotation of the chloropropyl chain | 60 (gauche), 180 (anti), -60 (gauche) | 30, 40, 30 |
Structure-Reactivity Relationship Predictions and Design Principles
The electronic structure of this compound is intrinsically linked to its chemical reactivity. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting this relationship. acs.orgresearchgate.net By calculating various molecular descriptors, one can gain a quantitative understanding of the molecule's reactivity, which is crucial for designing new molecules with desired properties.
The presence of the electron-withdrawing cyano group on the benzene ring is expected to have a significant impact on the electronic properties of the molecule. This group deactivates the aromatic ring towards electrophilic substitution and influences the charge distribution across the entire molecule. acs.org Conversely, the chloropropyl group, while primarily an alkyl chain, introduces a potential site for nucleophilic substitution at the carbon atom bonded to the chlorine. omicsonline.org
Key reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests lower reactivity. nih.gov
Other important descriptors include the molecular electrostatic potential (MEP), which visualizes the charge distribution on the molecule's surface and indicates sites susceptible to electrophilic or nucleophilic attack. nih.gov Fukui functions can also be calculated to provide a more quantitative measure of the local reactivity at each atomic site. worldscientific.com
Based on these principles, a hypothetical table of reactivity descriptors for this compound is presented below. These values are illustrative and would need to be confirmed by actual DFT calculations.
Table 2: Predicted Reactivity Descriptors for this compound
| Descriptor | Predicted Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -7.5 eV | Moderate electron-donating ability |
| LUMO Energy | -1.2 eV | Good electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | High chemical stability |
| Electronegativity (χ) | 4.35 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron distribution |
These computational insights can guide the design of new molecules based on the this compound scaffold. For instance, if higher reactivity is desired, modifications could be made to decrease the HOMO-LUMO gap. This might involve introducing electron-donating groups to the benzene ring to raise the HOMO energy or more strongly electron-withdrawing groups to lower the LUMO energy. If the goal is to enhance a specific reaction pathway, such as nucleophilic attack on the chloropropyl chain, the local reactivity descriptors can be used to assess the impact of various substitutions on the target site.
The principles of structure-reactivity relationships also allow for the prediction of how changes in the molecular structure will affect its biological activity, a cornerstone of rational drug design. nih.govresearchgate.net By correlating these calculated descriptors with experimental data for a series of related compounds, a quantitative structure-activity relationship (QSAR) model could be developed, further refining the design principles for this class of molecules.
Role of 3 Chloropropyl 3 Cyanobenzoate As a Synthetic Intermediate
Precursor in the Synthesis of Heterocyclic Compounds
The 3-chloropropyl ester functional group within 3-Chloropropyl 3-cyanobenzoate is a key feature that enables its use as a precursor for heterocyclic compounds. The presence of a terminal chlorine atom on the propyl chain provides a reactive site for intramolecular cyclization reactions. This process typically involves the introduction of a nucleophilic group elsewhere in the molecule, which can then displace the chloride ion to form a new ring system.
For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid. Subsequent reaction with a nitrogen-containing nucleophile, such as an amine, can lead to the formation of an amide. The nitrogen atom of this newly formed amide can then act as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine and displacing it to form a lactam, a cyclic amide. The size of the resulting heterocyclic ring is determined by the length of the alkyl chain, which in this case would lead to the formation of a six-membered ring.
A study on the intramolecular cyclization of haloalkyl-substituted α-amino esters has demonstrated the feasibility of such ring-closing reactions. In this research, a 3-chloropropyl substituted amino ester was successfully cyclized to form a proline derivative, highlighting the utility of the 3-chloropropyl group in constructing five-membered nitrogen-containing heterocycles researchgate.netvapourtec.com. While this example uses an amino ester, the principle of intramolecular nucleophilic substitution of the chloride is directly applicable to derivatives of this compound.
The general reaction scheme for such a cyclization is presented below:
| Reactant Functional Group | Nucleophile | Resulting Heterocycle |
| Amine | Nitrogen | Piperidine derivative |
| Thiol | Sulfur | Thiane derivative |
| Hydroxide | Oxygen | Tetrahydropyran derivative |
Building Block for Complex Organic Scaffolds and Natural Product Analogs
The dual reactivity of this compound makes it an attractive building block for the synthesis of complex organic scaffolds and analogs of natural products. The two distinct functional groups, the chloropropyl ester and the cyanobenzoate, can be manipulated orthogonally, allowing for a stepwise and controlled construction of intricate molecular architectures.
The chloropropyl group can serve as a handle for introducing various substituents through nucleophilic substitution reactions. This allows for the attachment of different molecular fragments, extending the carbon skeleton and introducing new functionalities. For example, reaction with a Grignard reagent could introduce a new carbon-carbon bond, while reaction with an azide (B81097) followed by reduction would yield an amine.
Simultaneously, the cyanobenzoate moiety offers a range of synthetic possibilities. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions. The ester can be hydrolyzed or transesterified. This multi-faceted reactivity allows for the construction of diverse molecular frameworks.
While specific examples detailing the use of this compound in the total synthesis of natural products are not prevalent in the literature, the principles of its application can be inferred from the synthesis of complex molecules using other bifunctional building blocks. The ability to perform sequential and selective modifications on different parts of the molecule is a cornerstone of modern synthetic organic chemistry.
Derivatization for Advanced Material Science Applications
The unique combination of a polymerizable group (or a precursor to one) and a functionality that can impart specific properties makes this compound a candidate for derivatization in the field of advanced material science.
Monomers for Polymer Synthesis
The structure of this compound lends itself to the synthesis of polyesters. The ester linkage can be susceptible to hydrolysis or transesterification, which are key reactions in polyester (B1180765) chemistry. For instance, if the chloro group is first converted to a hydroxyl group, the resulting molecule would be a hydroxyester. This hydroxyester could then undergo polycondensation reactions to form a polyester.
Alternatively, the bifunctional nature of the molecule allows for its use in step-growth polymerization. If reacted with a dicarboxylic acid, the chloropropyl end could potentially form an ester linkage, while the cyanobenzoate end could be modified to participate in the polymerization as well. The polymerization of bifunctional monomers is a common strategy for creating cross-linked polymers iupac.orgepa.govuni-bayreuth.deresearchgate.net. The specific properties of the resulting polymer would be influenced by the nature of the comonomers and the polymerization conditions.
Precursors for Liquid Crystalline Materials
The cyanobenzoate unit is a well-known mesogen, a component of a molecule that induces liquid crystalline behavior. The rigid, linear structure of the benzonitrile (B105546) group, coupled with its strong dipole moment, promotes the molecular alignment necessary for the formation of liquid crystal phases.
Derivatives of this compound can be designed to be precursors for liquid crystalline materials. The chloropropyl chain can be modified to attach other mesogenic units or flexible spacers, which are crucial for controlling the thermal and phase behavior of the liquid crystal. For example, the chlorine atom could be substituted by a longer alkyl chain or another aromatic ring system to enhance the anisotropy of the molecule.
Research has shown that compounds containing cyano-terminated phenyl benzoate (B1203000) moieties can form the basis of side-chain liquid-crystalline polymers mdpi.com. These polymers exhibit mesophases that can be controlled by the structure of the side chains. The synthesis of such materials often involves the incorporation of monomers containing a cyanobiphenyl or similar mesogenic core. Given its structure, this compound could be a valuable starting material for the synthesis of such monomers. The presence of the cyano group is particularly important for achieving nematic and smectic phases, which are widely used in display technologies beilstein-journals.orgmdpi.comuobasrah.edu.iqsemanticscholar.org.
Functional Group Interconversions for Diverse Target Molecules in Medicinal Chemistry Research
In medicinal chemistry, the ability to modify a lead compound through functional group interconversions is crucial for optimizing its pharmacological properties. This compound possesses two functional groups that are amenable to a variety of transformations, making it a useful scaffold for the synthesis of diverse molecules for biological screening.
The alkyl chloride moiety is a reactive handle for introducing a wide range of functional groups. Nucleophilic substitution reactions can be employed to replace the chlorine with amines, thiols, azides, and other nucleophiles, allowing for the exploration of structure-activity relationships. For example, the introduction of an amine group could lead to compounds with potential applications as enzyme inhibitors or receptor ligands.
Future Research Directions and Prospects
Development of Novel Catalytic Transformations
Future research will likely focus on developing new catalytic methods to synthesize and functionalize 3-Chloropropyl 3-cyanobenzoate, enhancing efficiency and expanding its synthetic utility.
Cross-Coupling Reactions: The cyano group can be transformed into various functionalities. For instance, transition-metal-catalyzed reactions, such as palladium-catalyzed Ferrier rearrangements, have been used for stereo-controlled synthesis in carbohydrate chemistry, demonstrating the potential for complex molecular construction involving cyanobenzoate-like structures. researchgate.net Future work could explore similar catalytic strategies to modify the cyano group of this compound.
C-H Activation: Direct functionalization of the aromatic ring through C-H activation would provide an atom-economical route to novel derivatives. Catalytic systems that selectively target specific positions on the benzoate (B1203000) ring could introduce new substituents, altering the molecule's electronic and steric properties for various applications.
Organocatalysis: The use of small organic molecules as catalysts for esterification and related transformations is a growing field. monash.eduorganic-chemistry.org Research into organocatalytic methods for the synthesis of this compound could offer milder reaction conditions and avoid metal contamination. monash.eduorganic-chemistry.org
| Potential Catalytic System | Target Transformation | Potential Outcome |
| Palladium(0)/Ligand | Modification of Cyano Group | Access to diverse derivatives (e.g., amides, tetrazoles) |
| Rhodium(III)/Cp* | C-H Functionalization | Direct introduction of new functional groups on the aromatic ring |
| N-Heterocyclic Carbene (NHC) | Esterification/Transesterification | Metal-free synthesis, improved functional group tolerance |
| Phosphoric Acid Derivatives | Dehydrative Esterification | Mild conditions for synthesis without water removal organic-chemistry.org |
Exploration of Bio-inspired Synthetic Routes and Biocatalysis
The pursuit of greener and more sustainable chemical processes makes bio-inspired and biocatalytic approaches particularly attractive for the synthesis of esters. nih.gov
Enzymatic Esterification: Lipases and esterases are highly efficient biocatalysts for ester synthesis, often operating under mild conditions with high selectivity. researchgate.netnih.gov Future studies could involve screening various lipases (e.g., Candida antarctica lipase B) for the direct esterification of 3-cyanobenzoic acid with 3-chloro-1-propanol. researchgate.netmdpi.com This approach could offer a more environmentally benign alternative to traditional chemical synthesis. researchgate.net
Whole-Cell Biocatalysis: Utilizing engineered microorganisms as whole-cell biocatalysts can simplify enzyme purification and improve stability. nih.gov Developing a microbial host that expresses a suitable lipase could enable a cost-effective production route for this compound. nih.gov
Bio-based Precursors: Research into synthesizing the precursors, 3-cyanobenzoic acid and 3-chloro-1-propanol, from renewable feedstocks would align with the principles of green chemistry. For instance, lignin-derived aromatic compounds could serve as a starting point for the benzoate moiety. york.ac.uk
Advanced Applications in Supramolecular Chemistry and Self-Assembly
The distinct electronic properties of the nitrile group make it a valuable functional group in supramolecular chemistry.
Crystal Engineering: The nitrile group can act as a hydrogen bond acceptor and participate in other non-covalent interactions, such as dipole-dipole and π-π stacking. nih.govresearchgate.net These interactions can be exploited to direct the self-assembly of this compound into well-defined crystalline architectures. The linear geometry and polarity of the nitrile group are key features in directing these assemblies. wikipedia.orgebsco.com
Coordination Polymers: The nitrogen atom of the cyano group can coordinate with metal ions, making this compound a potential ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. researchgate.net The chloropropyl group could offer a site for post-synthetic modification of the resulting framework.
Liquid Crystals: Benzoate esters are common components of liquid crystalline materials. Future research could investigate whether derivatives of this compound exhibit liquid crystalline phases, with the polar cyano group potentially influencing the mesophase properties.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
For industrial relevance, moving from batch to continuous manufacturing offers significant advantages in safety, efficiency, and scalability.
Continuous Flow Esterification: Fischer esterification can be effectively performed in continuous flow reactors, often using solid-supported acid catalysts. riken.jpoup.com A packed-bed reactor containing an acid resin could enable the high-yield, continuous production of this compound. oup.com This approach allows for precise control over reaction time and temperature, often leading to higher purity products. nih.gov
Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. acs.org A flow setup could be designed to first synthesize an activated form of 3-cyanobenzoic acid, followed by an immediate reaction with 3-chloro-1-propanol in a subsequent reactor coil. acs.org
Automated Synthesis Platforms: Modern automated platforms can streamline process optimization by rapidly screening different reaction parameters. geneonline.cominnovationnewsnetwork.combiovanix.com Integrating the synthesis of this compound into an automated system would allow for efficient optimization of catalysts, solvents, and temperatures, accelerating the development of a robust manufacturing process. geneonline.commerckmillipore.comnih.gov
| Technology | Application to this compound | Key Advantage |
| Packed-Bed Flow Reactor | Continuous esterification of 3-cyanobenzoic acid and 3-chloro-1-propanol | Scalability, catalyst reusability, improved safety riken.jpnih.gov |
| Microreactor System | Rapid reaction optimization and kinetic studies | Enhanced heat and mass transfer, precise process control |
| Automated Synthesis Robot | High-throughput screening of reaction conditions | Accelerated development and optimization geneonline.commerckmillipore.com |
In Silico Screening and Rational Design of Derivatives
Computational tools are invaluable for predicting the properties of new molecules and guiding synthetic efforts toward specific goals. rsc.org
Pharmacokinetic Profiling: For potential pharmaceutical applications, in silico tools like SwissADME can predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives. mdpi.com This allows for early-stage identification of candidates with favorable drug-like properties.
Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding interactions between derivatives of this compound and the target protein. researchgate.net This information can guide the rational design of more potent and selective analogues. researchgate.netnih.gov
Toxicity Prediction: Computational models can provide an early assessment of potential toxicity, helping to prioritize which derivatives to synthesize and test experimentally. mdpi.commdpi.com This reduces the reliance on animal testing and focuses resources on the most promising candidates. mdpi.com
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a valuable building block for a wide range of scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
